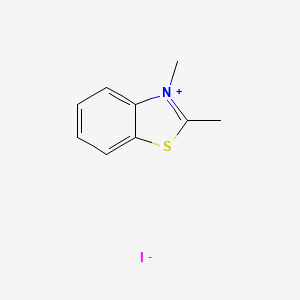

2,3-Dimethylbenzothiazolium iodide

Overview

Description

2,3-Dimethylbenzothiazolium iodide is a chemical compound with the molecular formula C9H10INS. It is a quaternary ammonium salt derived from benzothiazole, characterized by the presence of two methyl groups at the 2 and 3 positions of the benzothiazole ring and an iodide counterion . This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.

Mechanism of Action

Target of Action

This compound is a unique chemical structure and its specific biological targets are yet to be identified .

Mode of Action

It has been observed that it can participate in reactions with zincke’s salts, transforming the pyridine ring into a benzene ring under the action of c-nucleophiles . This suggests that it may interact with its targets through nucleophilic substitution reactions .

Biochemical Pathways

Given its observed reactivity with zincke’s salts, it may be involved in pathways where nucleophilic substitution reactions play a key role .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Action Environment

Like many other chemical compounds, its stability, efficacy, and mode of action could potentially be influenced by factors such as temperature, ph, and the presence of other chemical species .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethylbenzothiazolium iodide can be synthesized through the reaction of 2,3-dimethylbenzothiazole with methyl iodide. The reaction typically involves heating the reactants in an appropriate solvent, such as methanol, under reflux conditions for several hours . The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylbenzothiazolium iodide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific examples are less commonly reported.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: Standard oxidizing and reducing agents can be used, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, nucleophilic substitution with an amine would yield a corresponding benzothiazolium derivative .

Scientific Research Applications

2,3-Dimethylbenzothiazolium iodide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

2-Methylbenzothiazole: Similar in structure but lacks the second methyl group at the 3 position.

Benzothiazolium Salts: A broader class of compounds that share the benzothiazolium core but differ in their substituents and counterions.

Uniqueness

2,3-Dimethylbenzothiazolium iodide is unique due to the specific positioning of its methyl groups, which influences its reactivity and the types of reactions it can undergo. This structural feature distinguishes it from other benzothiazolium salts and contributes to its specific applications in research and industry .

Biological Activity

2,3-Dimethylbenzothiazolium iodide (DMBI) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antitumor, and DNA interaction properties, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique benzothiazole structure, which contributes to its biological activity. The compound has the following chemical formula:

- Molecular Formula : C₉H₁₀INS

- CAS Number : 2785-06-0

Antimicrobial Activity

DMBI has demonstrated significant antimicrobial properties against various microorganisms. Studies indicate that benzothiazolium derivatives exhibit enhanced activity against Gram-positive bacteria and fungi.

Table 1: Antimicrobial Activity of DMBI and Related Compounds

| Compound | Microorganism | Activity Level |

|---|---|---|

| This compound | Euglena gracilis | High |

| Staphylococcus aureus | Moderate | |

| Microsporum gypseum | Fungicidal activity | |

| Benzothiazole Derivative 4d | Euglena gracilis | Very High |

| Gram-positive bacteria | High |

The structural features influencing the antimicrobial activity include electron-donating substituents at the C-2 position of the benzothiazole ring, which enhance the compound's efficacy against microbial strains .

Antitumor Activity

Research has shown that DMBI exhibits promising antitumor properties. In vitro studies have evaluated its effects on various cancer cell lines, demonstrating significant cytotoxicity.

Table 2: Cytotoxicity of DMBI on Lung Cancer Cell Lines

| Cell Line | IC₅₀ (μM) in 2D Assay | IC₅₀ (μM) in 3D Assay |

|---|---|---|

| A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |

| HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 |

| NCI-H358 | 0.85 ± 0.05 | 1.73 ± 0.01 |

The compound exhibited higher activity in two-dimensional assays compared to three-dimensional assays, likely due to differences in compound penetration and cellular interactions in these formats .

Interaction with DNA

DMBI has also been studied for its interactions with DNA, particularly G-quadruplex structures, which are critical for cellular functions and cancer biology.

Table 3: Binding Affinity of DMBI Derivatives with G-Quadruplex DNA

| Compound | Binding Mode | Affinity |

|---|---|---|

| DMBI | End-stacking | Strong |

| Benzothiazole Derivative 2a | Minor groove binding | Moderate |

The affinity of DMBI with G-quadruplex DNA suggests potential applications in targeting cancer cells through specific DNA interactions .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that DMBI showed high efficacy against Euglena gracilis, indicating its potential as an antimicrobial agent in environmental applications.

- Antitumor Potential : In a comparative study of various benzothiazole derivatives, DMBI was identified as one of the most effective compounds against lung cancer cell lines, showcasing its promise as a lead compound for further development.

- DNA Interaction Studies : Research focused on the interaction of DMBI with G-quadruplex DNA revealed that it could induce conformational changes in these structures, potentially leading to therapeutic applications in oncology.

Properties

IUPAC Name |

2,3-dimethyl-1,3-benzothiazol-3-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10NS.HI/c1-7-10(2)8-5-3-4-6-9(8)11-7;/h3-6H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRIFNLQJXPRJI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2S1)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50950521 | |

| Record name | 2,3-Dimethyl-1,3-benzothiazol-3-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2785-06-0 | |

| Record name | NSC10497 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10497 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethyl-1,3-benzothiazol-3-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.